![molecular formula C11H18N4O B7410801 1-[4-(Triazol-1-ylmethyl)piperidin-1-yl]propan-1-one](/img/structure/B7410801.png)
1-[4-(Triazol-1-ylmethyl)piperidin-1-yl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Triazol-1-ylmethyl)piperidin-1-yl]propan-1-one is a synthetic organic compound that features a triazole ring and a piperidine ring linked by a propanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Triazol-1-ylmethyl)piperidin-1-yl]propan-1-one typically involves the nucleophilic substitution reaction between a piperidine derivative and a triazole derivative. One common method includes the reaction of 1-(chloromethyl)-4-(triazol-1-yl)piperidine with propan-1-one under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the substitution.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of microwave-assisted synthesis can also enhance reaction rates and yields. Purification is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Triazol-1-ylmethyl)piperidin-1-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like amines, thiols, or halides.
Major Products:
Oxidation: N-oxides of the triazole ring.
Reduction: Alcohol derivatives of the original compound.
Substitution: Substituted triazole derivatives.
Scientific Research Applications
1-[4-(Triazol-1-ylmethyl)piperidin-1-yl]propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-[4-(Triazol-1-ylmethyl)piperidin-1-yl]propan-1-one involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand. The piperidine ring can interact with biological receptors, potentially modulating their activity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
1-(Triazol-1-ylmethyl)piperidine: Lacks the propanone group, making it less versatile in chemical reactions.
4-(Triazol-1-ylmethyl)piperidine: Similar structure but different substitution pattern, affecting its reactivity and applications.
1-(Triazol-1-yl)piperidin-4-one: Contains a ketone group on the piperidine ring, altering its chemical properties.
Uniqueness: 1-[4-(Triazol-1-ylmethyl)piperidin-1-yl]propan-1-one is unique due to the presence of both a triazole ring and a piperidine ring linked by a propanone group. This combination provides a distinct set of chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
1-[4-(triazol-1-ylmethyl)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-2-11(16)14-6-3-10(4-7-14)9-15-8-5-12-13-15/h5,8,10H,2-4,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIOZAJYHFINLLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC(CC1)CN2C=CN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(Cyclobutylmethyl)-1-[(4-hydroxyphenyl)methyl]-1-methylurea](/img/structure/B7410718.png)
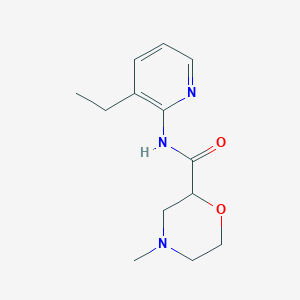
![N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-1H-pyrazole-4-carboxamide](/img/structure/B7410724.png)
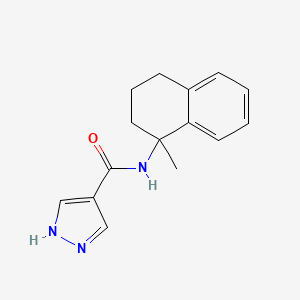
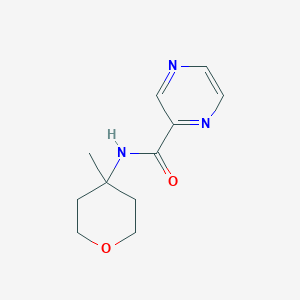
![1-[(2-Methyl-4-sulfamoylphenyl)methyl]-3-(oxepan-4-yl)urea](/img/structure/B7410755.png)
![3-Ethyl-4-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)morpholine](/img/structure/B7410774.png)
![N-methyl-1-[1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)pyrrolidin-2-yl]methanesulfonamide](/img/structure/B7410783.png)
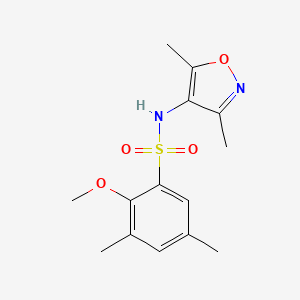

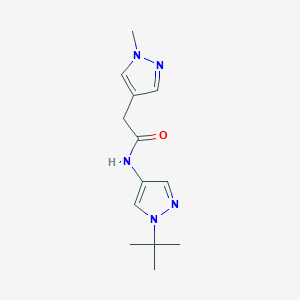
![(1S)-N-[[4-(hydroxymethyl)oxan-4-yl]methyl]-2,2-dimethylcyclopropane-1-carboxamide](/img/structure/B7410809.png)
![1-hydroxy-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]cyclopentane-1-carboxamide](/img/structure/B7410817.png)
![N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]thiadiazole-5-carboxamide](/img/structure/B7410819.png)
